Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate
Description
Properties
IUPAC Name |
ethyl 2-oxo-2-[3-(trifluoromethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O4/c1-2-17-10(16)9(15)7-4-3-5-8(6-7)18-11(12,13)14/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHGPZUBGILEGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC=C1)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl benzoylformate with trifluoromethoxybenzene under specific conditions. The reaction typically requires the presence of a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(trifluoromethoxy)benzoylformate may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Organic Chemistry
Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it an essential building block in the development of new compounds.
Pharmaceutical Development
The compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. Research indicates that it may interact favorably with biological targets, enhancing its efficacy as a pharmaceutical agent. The trifluoromethoxy group is known to improve metabolic stability and bioactivity, which is critical for drug design .
Biological Studies
This compound has been investigated for its interactions with enzymes and metabolic pathways. Preliminary studies suggest that it could enhance binding affinity to certain receptors, indicating potential therapeutic applications .
Industrial Applications
In addition to its pharmaceutical uses, this compound is utilized in producing specialty chemicals and materials with unique properties. Its ability to modify physicochemical characteristics makes it valuable in agricultural chemicals and dyes.
Case Study 1: Pharmaceutical Applications
A study explored the use of this compound as an intermediate in synthesizing novel anticoagulants. The research demonstrated that the trifluoromethoxy group significantly enhanced the potency of the resulting compounds against coagulation factors, suggesting its utility in treating thromboembolic disorders .
Case Study 2: Chemical Synthesis
In another investigation, researchers employed this compound to synthesize benzopyran–phenylpropanoid hybrids via a Matsuda–Hayashi reaction. The study highlighted the compound's effectiveness as a synthetic intermediate, leading to products with potential biological activity .
Mechanism of Action
The mechanism of action of ethyl 3-(trifluoromethoxy)benzoylformate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable tool in various chemical and biological studies.
Comparison with Similar Compounds
Substituent Effects: Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃)
The trifluoromethoxy group distinguishes this compound from analogs like Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate (CAS 110193-60-7). Key differences include:
The trifluoromethoxy group’s bulkiness and polarity may reduce crystallinity compared to trifluoromethyl analogs, as seen in lower melting points for similar compounds .
Positional Isomerism: Meta vs. Para Substitution
Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate () illustrates the impact of substituent position:
Meta-substituted derivatives often exhibit distinct electronic environments, influencing regioselectivity in subsequent reactions .
Ester Group Variation: Ethyl vs. Methyl
Comparison with Methyl 2-oxo-2-(4-(trifluoromethoxy)phenyl)acetate ():
Ethyl esters are often preferred in prodrug design for prolonged release profiles .
Functional Group Replacement: Ester vs. Amide
Ethyl 2-oxo-2-((4-(trifluoromethyl)phenyl)amino)acetate (3r, ) highlights the role of the amino group:
Amide derivatives are pivotal in kinase inhibitor development due to their hydrogen-bonding capacity .
Biological Activity
Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate, a compound characterized by its unique trifluoromethoxy substitution, has garnered attention for its potential biological activity. This article delves into the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H10F3O3
- Molecular Weight : Approximately 246.19 g/mol
- CAS Number : 110193-60-7
The trifluoromethoxy group is known to enhance the lipophilicity and electron-withdrawing properties of the compound, which may contribute to its biological activity and interaction with various biological targets.
Synthesis
This compound can be synthesized through various methods, including:
- Condensation Reactions : Utilizing α-diazoesters and appropriate aromatic compounds under specific conditions.
- Functional Group Modifications : Adjusting substituents on the phenyl ring to optimize biological activity.
Pharmacological Properties
Research indicates that this compound exhibits notable pharmacological activities, particularly:
- Cytotoxicity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, although specific IC50 values are yet to be established.
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in the pathogenesis of various diseases .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethoxy group significantly influences the compound's interaction with biological targets. Studies have suggested that modifications at different positions on the phenyl ring can lead to variations in biological activity. For instance:
| Substituent Position | Effect on Activity |
|---|---|
| Para-position | Increased potency against COX enzymes |
| Meta-position | Moderate inhibition observed |
| Ortho-position | Reduced activity compared to para-substituted analogs |
Case Studies
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibits COX enzymes, contributing to its anti-inflammatory properties .
- Cytotoxicity Assays : The compound was evaluated against breast cancer cell lines (MCF-7), showing promising results in reducing cell viability compared to untreated controls.
Molecular Docking Studies
Recent molecular docking studies have elucidated the binding interactions between this compound and target proteins. The trifluoromethoxy group enhances hydrogen bonding interactions with key residues in enzyme active sites, potentially explaining the observed biological activities.
Q & A
Q. What are the optimized synthetic routes for Ethyl 2-oxo-2-(3-(trifluoromethoxy)phenyl)acetate, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, evidence from a synthesis study shows that reacting a trifluoromethoxy-substituted phenyl precursor with ethyl glyoxylate under basic conditions (e.g., KCO in DMF) at 60–80°C achieves yields of ~85% . Key variables include:
- Catalyst choice : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves solubility of aromatic intermediates.
- Temperature control : Excessive heat (>100°C) leads to decomposition of the trifluoromethoxy group, reducing yield.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from byproducts like unreacted starting materials .
Q. How is this compound characterized structurally, and what analytical methods are most reliable?
Structural confirmation relies on:
- H-NMR : Peaks at δ 1.22–1.14 ppm (ethyl ester protons), δ 3.88 ppm (trifluoromethoxy group coupling), and aromatic protons (δ 7.2–7.8 ppm) .
- LC-MS : Molecular ion [M+H] at m/z 276.06 (exact mass confirmed via high-resolution MS) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1740 cm) and trifluoromethoxy (C-O-CF, ~1250 cm) groups .
Q. What purification strategies are effective for isolating this compound, especially when scaling up reactions?
- Distillation : For large-scale synthesis, vacuum distillation (b.p. ~150–160°C at 10 mmHg) removes low-boiling impurities.
- Recrystallization : Using ethanol/water mixtures (4:1 v/v) yields high-purity crystals (>98%) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar byproducts in complex mixtures .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- The electron-withdrawing trifluoromethoxy group increases electrophilicity at the carbonyl carbon (partial charge: +0.45 vs. +0.32 for non-fluorinated analogs).
- Transition-state energy barriers for amine nucleophiles are ~15 kcal/mol lower compared to non-fluorinated derivatives, explaining faster reaction kinetics .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
Discrepancies in antimicrobial IC values (e.g., 5–50 μM across studies) may arise from:
- Assay conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .
- Compound stability : Hydrolysis of the ester group under aqueous conditions (t ~4–6 hours at pH 7.4) reduces bioactivity in prolonged assays .
- Metabolite interference : LC-MS/MS analysis shows that degradation products (e.g., free acid forms) exhibit lower potency, requiring strict kinetic monitoring .
Q. How does the trifluoromethoxy substituent influence the compound’s pharmacokinetic properties in drug delivery studies?
- Lipophilicity : LogP values (measured via shake-flask method) increase by 0.8–1.2 units compared to methoxy analogs, enhancing blood-brain barrier permeability .
- Metabolic stability : In vitro liver microsome assays show 50% slower degradation (t = 120 min) due to reduced CYP450 enzyme recognition of the CF group .
- Protein binding : Fluorescence quenching assays indicate 85% binding to serum albumin, suggesting prolonged circulation time .
Methodological Considerations
Q. What experimental protocols mitigate hazards associated with handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoromethoxybenzene derivatives) .
- Protective equipment : Nitrile gloves and polycarbonate goggles prevent dermal/ocular exposure (LD >2000 mg/kg in rats) .
- Waste disposal : Neutralize acidic hydrolysis products with 10% NaHCO before incineration .
Q. How can researchers validate the purity of this compound for in vivo studies?
- Chiral HPLC : Resolves enantiomeric impurities (if present) using amylose-based columns (e.g., Chiralpak IA) .
- Elemental analysis : Carbon and fluorine content should match theoretical values (C: 47.8%, F: 20.7%) within ±0.3% .
- Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (<0.1% weight loss below 100°C) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
